Org20599

Description

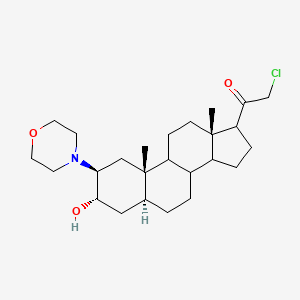

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1-[(2S,3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40ClNO3/c1-24-8-7-19-17(18(24)5-6-20(24)23(29)15-26)4-3-16-13-22(28)21(14-25(16,19)2)27-9-11-30-12-10-27/h16-22,28H,3-15H2,1-2H3/t16-,17-,18-,19-,20+,21-,22-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFNABGZEQPYBX-PMBZPZLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)CCl)CCC4C3(CC(C(C4)O)N5CCOCC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CCl)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349651 | |

| Record name | 2-Chloro-1-[(1S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-8-(4-morpholinyl)hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156685-94-8 | |

| Record name | (2β,3α,5α)-21-Chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156685-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-[(1S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-8-(4-morpholinyl)hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Org20599: A Technical Guide to Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Org20599 in dimethyl sulfoxide (DMSO) and saline solutions. It also details its primary mechanism of action as a modulator of the GABAA receptor, a critical target in neuroscience research and drug development. This document is intended to serve as a valuable resource for laboratory professionals utilizing this compound in their research endeavors.

Core Properties of this compound

This compound is a synthetic neuroactive steroid analog.[1] It is recognized for its potent sedative and anesthetic effects, which are primarily mediated through its interaction with GABAA receptors in the central nervous system.

| Chemical Name | (2β,3α,5α)-21-Chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one |

| Molecular Formula | C₂₅H₄₀ClNO₃ |

| Molecular Weight | 438.04 g/mol |

| CAS Number | 156685-94-8 |

| Primary Mechanism of Action | Positive Allosteric Modulator of GABAA Receptors |

Solubility Profile

The solubility of a compound is a critical parameter for the design and execution of both in vitro and in vivo experiments. Understanding the dissolution properties of this compound in common laboratory solvents is essential for preparing accurate and effective stock solutions and experimental dilutions.

Quantitative Solubility Data

| Solvent | Reported Solubility | Notes |

| DMSO | Up to 100 mM | Dimethyl sulfoxide is a versatile organic solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Saline (0.9% NaCl) | Data Not Available | As a water-soluble aminosteroid, this compound is expected to have some solubility in saline. Researchers should determine the empirical solubility for their specific experimental needs. |

Experimental Protocols

Precise and reproducible experimental results begin with the accurate preparation of test compounds. The following section outlines a general protocol for preparing this compound solutions.

Preparation of a 100 mM DMSO Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, high-quality microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound:

-

Based on the desired volume and a final concentration of 100 mM (0.1 mol/L) and the molecular weight of this compound (438.04 g/mol ).

-

Mass (g) = 0.1 mol/L * 0.001 L * 438.04 g/mol = 0.0438 g (for 1 mL).

-

-

Weigh the this compound:

-

Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

-

-

Add DMSO:

-

Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.

-

-

Dissolve the compound:

-

Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

-

-

Storage:

-

Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

-

Preparation of Saline Working Solutions

Due to the lack of specific solubility data in saline, it is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it into the saline buffer to the desired final concentration.

Procedure:

-

Thaw the DMSO stock solution:

-

Allow an aliquot of the 100 mM this compound in DMSO stock solution to thaw completely at room temperature.

-

-

Serial Dilution:

-

Perform serial dilutions of the DMSO stock solution into your saline buffer (e.g., 0.9% NaCl) to achieve the desired final experimental concentrations.

-

Important: Ensure that the final concentration of DMSO in the experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts.

-

Mechanism of Action: GABAA Receptor Modulation

This compound exerts its effects by acting as a positive allosteric modulator of the GABAA receptor. This receptor is a ligand-gated ion channel that, upon binding of its primary agonist, gamma-aminobutyric acid (GABA), allows the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

As a positive allosteric modulator, this compound binds to a site on the GABAA receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an enhanced chloride current and a more profound inhibitory effect. At higher concentrations, this compound can directly activate the GABAA receptor, acting as an agonist.

Signaling Pathway Diagram

Caption: GABAA Receptor Modulation by this compound

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical workflow for assessing the activity of this compound on GABAA receptors using electrophysiological techniques.

Caption: Electrophysiology Workflow for this compound

References

Org20599: A Positive Allosteric Modulator of GABA-A and Glycine Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org20599 is a synthetic, water-soluble aminosteroid that exhibits potent positive allosteric modulatory effects on both GABA-A and glycine receptors, the two primary inhibitory neurotransmitter receptors in the central nervous system. At higher concentrations, it can also act as a direct agonist of GABA-A receptors. This dual activity makes this compound a significant tool for research into inhibitory neurotransmission and a potential lead compound for the development of novel anesthetic and sedative agents. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its interaction with GABA-A and glycine receptors, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

In the quest for novel therapeutics targeting the central nervous system, understanding the modulation of inhibitory neurotransmission is paramount. The primary mediators of fast inhibitory signaling are the γ-aminobutyric acid type A (GABA-A) receptors and glycine receptors (GlyRs). Positive allosteric modulators (PAMs) of these receptors, such as benzodiazepines and certain neurosteroids, are widely used in clinical practice for their sedative, anxiolytic, and anesthetic properties. This compound is a synthetic neuroactive steroid that has demonstrated potent PAM activity at both GABA-A and glycine receptors, distinguishing it from many other modulators that exhibit greater selectivity for one receptor type. This document serves as an in-depth technical resource for researchers and drug development professionals working with or interested in this compound.

Mechanism of Action

This compound enhances the function of GABA-A and glycine receptors by binding to allosteric sites distinct from the endogenous agonist binding sites. This binding event increases the receptor's affinity for its respective agonist (GABA or glycine) and/or enhances the channel gating efficacy, leading to an increased influx of chloride ions and hyperpolarization of the postsynaptic neuron. This potentiation of inhibitory signaling underlies the sedative and anesthetic effects of this compound.

Interaction with GABA-A Receptors

This compound acts as a positive allosteric modulator of GABA-A receptors.[1][2] At micromolar concentrations, it significantly potentiates GABA-induced chloride currents.[1] Studies on recombinant human α1β2γ2L GABA-A receptors have shown that this compound enhances the peak amplitude of GABA-evoked currents in a concentration-dependent manner.[1] Furthermore, at higher concentrations, this compound can directly activate the GABA-A receptor in the absence of GABA, demonstrating a GABA-mimetic effect.[1] The binding of this compound to the GABA-A receptor is thought to occur at a neurosteroid binding site located within the transmembrane domains of the receptor subunits.[3][4]

Interaction with Glycine Receptors

In addition to its effects on GABA-A receptors, this compound is also a positive allosteric modulator of glycine receptors, although with a lower potency.[1][2] It enhances glycine-induced currents in recombinant human α1 glycine receptors.[1] This modulation of glycine receptors, which are predominantly located in the brainstem and spinal cord, may contribute to the overall anesthetic profile of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with GABA-A and glycine receptors, as determined by electrophysiological studies on recombinant human receptors expressed in Xenopus laevis oocytes.[1]

| Receptor | Parameter | Value | Reference |

| GABA-A (α1β2γ2L) | EC50 (Potentiation) | 1.1 µM | [1] |

| Maximal Enhancement | 780-950% of control | [1] | |

| Glycine (α1) | EC50 (Potentiation) | 22.9 µM | [1] |

| Maximal Enhancement | 525% of control | [1] |

Table 1: Potency and Efficacy of this compound at GABA-A and Glycine Receptors

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus laevis Oocytes

This protocol is adapted from studies characterizing the effects of this compound on recombinant GABA-A and glycine receptors.[1]

4.1.1. Oocyte Preparation and Receptor Expression

-

Harvest oocytes from mature female Xenopus laevis frogs.

-

Defolliculate the oocytes by treatment with collagenase (e.g., 2 mg/ml in calcium-free OR-2 solution) for 1-2 hours.

-

Manually separate and select healthy, stage V-VI oocytes.

-

Inject oocytes with cRNAs encoding the desired receptor subunits (e.g., human GABA-A α1, β2, and γ2L subunits or human glycine α1 subunit). A typical injection volume is 50 nl containing a total of 1-10 ng of cRNA.

-

Incubate the injected oocytes at 18°C in Barth's solution supplemented with antibiotics for 2-7 days to allow for receptor expression.

4.1.2. Electrophysiological Recording

-

Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl2, 10 HEPES; pH 7.2).

-

Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV using a two-electrode voltage-clamp amplifier.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in Ringer's solution immediately before use.

-

Apply the agonist (GABA or glycine) at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.

-

Co-apply the agonist with varying concentrations of this compound to determine its modulatory effect.

-

To assess direct agonism, apply this compound in the absence of the primary agonist.

-

Record the peak amplitude of the evoked currents.

4.1.3. Data Analysis

-

Measure the peak current amplitude for each application.

-

Normalize the current potentiation by this compound to the control agonist response.

-

Plot the concentration-response curve for this compound's modulatory effect and fit the data to a sigmoidal function (e.g., the Hill equation) to determine the EC50 and maximal enhancement.

[³⁵S]-t-Butylbicyclophosphorothionate (TBPS) Binding Assay

This assay is used to investigate the allosteric interaction of compounds with the GABA-A receptor ionophore.

4.2.1. Membrane Preparation

-

Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final membrane pellet in the assay buffer.

4.2.2. Binding Assay

-

Incubate the brain membranes with [³⁵S]-TBPS in the presence and absence of varying concentrations of this compound.

-

Perform the incubation at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Determine non-specific binding in the presence of a high concentration of a known TBPS binding site ligand (e.g., picrotoxin).

4.2.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of this compound that inhibits 50% of the specific [³⁵S]-TBPS binding (IC50) by non-linear regression analysis of the competition binding data.

Visualizations

Signaling Pathways

Caption: Signaling pathway of this compound modulation of the GABA-A receptor.

Caption: Signaling pathway of this compound modulation of the Glycine receptor.

Experimental Workflow

Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC) studies.

Conclusion

This compound is a valuable pharmacological tool for the study of inhibitory neurotransmission, possessing a unique profile as a positive allosteric modulator of both GABA-A and glycine receptors. Its water-soluble nature and potent in vivo anesthetic activity make it a compound of significant interest. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this compound and related neuroactive steroids. Further research into the subunit selectivity of this compound at both GABA-A and glycine receptors, as well as a more detailed elucidation of its binding sites, will be crucial in advancing our understanding of its mechanism of action and in the development of more selective and potent therapeutic agents.

References

- 1. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]

- 2. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]

- 3. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurosteroid binding sites on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminosteroid Org20599: A Technical Overview of its Discovery and Preclinical History

Oss, The Netherlands - Developed by Organon, the aminosteroid Org20599 emerged from research into neuroactive steroids as a potential intravenous anesthetic agent. Although it never reached commercialization, its unique pharmacological profile as a potent and water-soluble modulator of GABA-A receptors has secured its place as a valuable tool in neuroscience research. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

This compound, chemically known as (2β,3α,5α)-21-chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one, was part of a series of aminosteroids synthesized by Organon in the pursuit of novel anesthetic agents with improved properties over existing neuroactive steroids. The key innovation of this series was the introduction of a morpholinyl group at the 2β position of the steroid nucleus, which conferred water solubility, a desirable characteristic for an intravenous drug.

Mechanism of Action: A Tale of Two Receptors

The primary mechanism of action of this compound is its potent modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Like other neuroactive steroids, this compound acts as a positive allosteric modulator of the GABA-A receptor. This means it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus producing a sedative and anesthetic effect.

At higher concentrations, this compound also exhibits activity as a direct agonist of the GABA-A receptor, meaning it can directly open the chloride channel in the absence of GABA.

Interestingly, subsequent research revealed that this compound also interacts with the glycine receptor , another important inhibitory ion channel in the central nervous system, particularly in the brainstem and spinal cord. It acts as a positive allosteric modulator of the glycine receptor, albeit with lower potency compared to its effects on the GABA-A receptor.

Below is a diagram illustrating the signaling pathway of this compound at the GABA-A receptor.

Quantitative Pharmacological Data

Several key studies have quantified the potency and efficacy of this compound at its target receptors. The following tables summarize the available quantitative data.

Table 1: In Vitro Potency of this compound at GABA-A and Glycine Receptors

| Receptor | Assay | Parameter | Value (µM) | Reference |

| GABA-A | Electrophysiology (Xenopus oocytes) | EC₅₀ (Potentiation) | 1.1 | Weir et al., 2004 |

| Glycine | Electrophysiology (Xenopus oocytes) | EC₅₀ (Potentiation) | 22.9 | Weir et al., 2004 |

Table 2: In Vivo Anesthetic Potency of this compound in Mice

| Compound | Anesthetic Potency (ED₅₀, mg/kg) | Reference |

| This compound | Comparable to alphaxalone | Hill-Venning et al., 1996 |

| Alphaxalone | - | Hill-Venning et al., 1996 |

| Propofol | Less potent than this compound | Hill-Venning et al., 1996 |

| Thiopentone | Less potent than this compound | Hill-Venning et al., 1996 |

Key Experimental Protocols

The following sections provide a high-level overview of the methodologies used in the seminal studies of this compound. For complete details, readers are directed to the original publications.

In Vitro Electrophysiology (Weir et al., 2004)

-

Objective: To characterize the modulatory effects of this compound on recombinant human GABA-A (α1β2γ2L) and glycine (α1) receptors.

-

Methodology:

-

Receptor Expression: cRNAs for the receptor subunits were injected into Xenopus laevis oocytes.

-

Two-Electrode Voltage Clamp: Oocytes were voltage-clamped at -60 mV.

-

Drug Application: GABA or glycine was applied to elicit a control current. This compound was then co-applied with the agonist to determine its modulatory effect.

-

Data Analysis: Concentration-response curves were generated to calculate EC₅₀ values for the potentiation by this compound.

-

The experimental workflow for the in vitro electrophysiology is depicted below.

In Vivo Anesthetic Activity (Hill-Venning et al., 1996)

-

Objective: To determine the anesthetic profile of intravenously administered this compound in mice.

-

Methodology:

-

Animal Model: Male mice were used.

-

Drug Administration: this compound and reference anesthetics were administered intravenously via the tail vein.

-

Assessment of Anesthesia: The primary endpoint was the loss of the righting reflex. The duration of anesthesia was also recorded.

-

Data Analysis: The dose required to induce anesthesia in 50% of the animals (ED₅₀) was calculated.

-

In Vivo Pharmacokinetics and Pharmacodynamics (Visser et al., 2002)

-

Objective: To correlate the plasma concentrations of this compound with its effects on the electroencephalogram (EEG) in rats.

-

Methodology:

-

Animal Model: Male Wistar rats were instrumented for EEG recording and blood sampling.

-

Drug Administration: this compound was administered as an intravenous infusion.

-

Data Collection: Serial blood samples were collected to determine plasma drug concentrations. Continuous EEG recordings were made to measure the drug's effect on brain activity.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The relationship between plasma concentration and the EEG effect was analyzed using mathematical models.

-

Clinical Development and Conclusion

Despite its promising preclinical profile, including potent anesthetic activity and favorable water solubility, this compound was never marketed as a clinical anesthetic. The reasons for the discontinuation of its development are not publicly documented, but it is not uncommon for drug candidates to fail during later stages of preclinical or early clinical development due to unforeseen safety, tolerability, or pharmacokinetic issues in humans.

Nevertheless, this compound remains an important research tool for studying the pharmacology of GABA-A and glycine receptors. Its distinct chemical structure and pharmacological properties continue to provide valuable insights into the mechanisms of anesthesia and the modulation of inhibitory neurotransmission. The history of this compound underscores the complex and often challenging path of drug discovery and development.

Org 20599: A Technical Guide for Researchers

An in-depth examination of the neuroactive steroid Org 20599, detailing its physicochemical properties, mechanism of action, and relevant experimental protocols for drug development professionals.

Core Compound Information

Org 20599 is a synthetic, water-soluble aminosteroid that has been a subject of interest in neuropharmacology due to its potent effects on inhibitory neurotransmission. This technical guide provides comprehensive information on its chemical properties, biological activity, and detailed methodologies for its study.

| Property | Value |

| CAS Number | 156685-94-8[1] |

| Molecular Weight | 438.04 g/mol [1][2] |

| Molecular Formula | C₂₅H₄₀ClNO₃[1] |

| Synonyms | (2β,3α,5α)-21-chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one |

Mechanism of Action

Org 20599 primarily functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3] At higher concentrations, it can also act as a direct agonist of the GABA-A receptor.[1][3] Additionally, Org 20599 has been shown to be a positive modulator of glycine receptors, another class of inhibitory ligand-gated ion channels, though with lower potency compared to its effects on GABA-A receptors.[1] The modulatory effects of Org 20599 lead to an enhancement of inhibitory neurotransmission, resulting in sedative and anesthetic effects.[3]

Quantitative Biological Data

The following table summarizes the key quantitative parameters of Org 20599's biological activity as reported in the literature.

| Parameter | Receptor | Value (EC₅₀) | Reference |

| Positive Allosteric Modulation | GABA-A | 1.1 µM | Tocris Bioscience[1] |

| Positive Allosteric Modulation | Glycine | 22.9 µM | Tocris Bioscience[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Org 20599.

[³⁵S]TBPS Displacement Binding Assay

This assay is used to determine the ability of a compound to allosterically modulate the GABA-A receptor by measuring the displacement of the radioligand [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), a convulsant that binds within the chloride ion channel.

Materials:

-

Rat brain membranes (P2 fraction)

-

[³⁵S]TBPS radioligand

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Test compound (Org 20599)

-

Non-specific binding control (e.g., picrotoxin)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes and resuspend in Tris-HCl buffer.

-

In a series of test tubes, add a constant concentration of [³⁵S]TBPS and varying concentrations of Org 20599.

-

For the determination of non-specific binding, add a saturating concentration of a non-labeled ligand like picrotoxin.

-

Initiate the binding reaction by adding the membrane preparation to the tubes.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of Org 20599.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the effect of Org 20599 on the function of GABA-A or glycine receptors expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the receptor subunits of interest (e.g., GABA-A α₁, β₂, γ₂)

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Microelectrodes (filled with 3 M KCl)

-

Recording chamber

-

Perfusion system

-

Barth's solution

-

Agonist solution (GABA or glycine)

-

Org 20599 solution

Procedure:

-

Surgically remove oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to defolliculate them.

-

Inject the oocytes with the cRNA encoding the receptor subunits.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with Barth's solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply the agonist (GABA or glycine) at a concentration that elicits a submaximal current (e.g., EC₁₀-EC₂₀).

-

Once a stable baseline current is established, co-apply the agonist with varying concentrations of Org 20599.

-

Record the potentiation of the agonist-induced current by Org 20599.

-

Wash out the drugs and allow the current to return to baseline between applications.

-

Analyze the data to determine the EC₅₀ for potentiation and the maximum potentiation effect.

In Vivo Anesthetic Action: Loss of Righting Reflex in Mice

This behavioral assay is used to assess the anesthetic potency of Org 20599 in a whole-animal model.

Materials:

-

Male mice (e.g., CD-1 strain)

-

Org 20599 solution for intravenous administration

-

Vehicle control solution

-

Syringes and needles for injection

-

A clear, flat-bottomed container for observation

Procedure:

-

Acclimatize the mice to the experimental environment.

-

Administer a single intravenous injection of Org 20599 or vehicle to each mouse.

-

Immediately after injection, place the mouse on its back in the observation container.

-

The "loss of righting reflex" is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds).

-

Record the presence or absence of the righting reflex for each mouse at different doses of Org 20599.

-

Determine the dose of Org 20599 that causes loss of righting reflex in 50% of the animals (ED₅₀).

-

Monitor the duration of the loss of righting reflex as a measure of the duration of anesthetic action.

References

Org20599: A Technical Guide to its Application in Neuropharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org20599 is a synthetic, water-soluble aminosteroid primarily utilized in neuropharmacological research as a potent and selective modulator of inhibitory neurotransmitter receptors. Although initially developed as an intravenous anesthetic agent, it was never commercially marketed for this purpose. However, its distinct properties have made it a valuable tool for investigating the function of ligand-gated ion channels, particularly in the fields of neuropharmacology and anesthesiology . This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Research Areas

The principal research application of this compound is in the study of:

-

GABAa Receptor Modulation: this compound is a positive allosteric modulator and, at higher concentrations, a direct agonist of γ-aminobutyric acid type A (GABAa) receptors.[1] Its primary mechanism of action is the potentiation of GABA-evoked currents, which leads to neuronal hyperpolarization and inhibition of neurotransmission. This makes it an important tool for studying the structure-function relationship of GABAa receptors and the mechanism of action of anesthetic steroids.

-

Glycine Receptor Modulation: In addition to its effects on GABAa receptors, this compound also acts as a positive allosteric modulator of strychnine-sensitive glycine receptors (GlyRs).[1][2][3] While its potency at GlyRs is lower than at GABAa receptors, this dual activity allows for comparative studies of the modulation of these two major inhibitory ion channels.

-

Anesthetic Mechanisms: As a potent anesthetic agent in animal models, this compound is used to investigate the molecular and cellular mechanisms underlying general anesthesia.[1] Its effects on GABAa and glycine receptors are considered to be a key component of its anesthetic properties.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound and other anesthetic steroids on GABAa and glycine receptors. The data is derived from experiments using recombinant human α1β2γ2L GABAa receptors and α1 glycine receptors expressed in Xenopus laevis oocytes.[1][3]

Table 1: Potency of Anesthetic Steroids at Human Recombinant GABAa Receptors (α1β2γ2L)

| Compound | EC50 (μM) for Potentiation of GABA-evoked Currents |

| This compound | 1.1 |

| Minaxolone | 1.3 |

| Alphaxalone | 2.2 |

EC50 represents the concentration of the compound that produces 50% of the maximal potentiation of the GABA-evoked current.[1][3]

Table 2: Efficacy of Anesthetic Steroids at Human Recombinant GABAa Receptors (α1β2γ2L)

| Compound | Maximal Enhancement of GABA-evoked Current (% of control) |

| This compound | ~780-950% |

| Minaxolone | ~780-950% |

| Alphaxalone | ~780-950% |

Maximal enhancement represents the greatest increase in the amplitude of the GABA-evoked current produced by the compound.[1][3]

Table 3: Potency of Anesthetic Steroids at Human Recombinant Glycine Receptors (α1)

| Compound | EC50 (μM) for Potentiation of Glycine-evoked Currents |

| This compound | 22.9 |

| Minaxolone | 13.1 |

| Alphaxalone | 27.8 |

EC50 represents the concentration of the compound that produces 50% of the maximal potentiation of the glycine-evoked current.[1][3]

Table 4: Efficacy of Anesthetic Steroids at Human Recombinant Glycine Receptors (α1)

| Compound | Maximal Enhancement of Glycine-evoked Current (% of control) |

| This compound | 525% |

| Minaxolone | 1197% |

| Alphaxalone | 199% |

Maximal enhancement represents the greatest increase in the amplitude of the glycine-evoked current produced by the compound.[1][3]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by binding to allosteric sites on GABAa and glycine receptors, which are distinct from the binding sites for the endogenous agonists GABA and glycine, respectively. This binding event induces a conformational change in the receptor that increases the efficiency of the endogenous agonist, leading to a greater influx of chloride ions (Cl-) into the neuron. The increased intracellular Cl- concentration hyperpolarizes the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus inhibiting neurotransmission.

A similar mechanism applies to the modulation of glycine receptors, where this compound enhances the action of glycine to increase chloride conductance.

Experimental Protocols

The following is a detailed methodology for a key type of experiment in which this compound is used: two-electrode voltage-clamp recording from Xenopus laevis oocytes expressing recombinant human GABAa or glycine receptors. This protocol is based on the methods described in Weir et al., 2004.

1. Oocyte Preparation and Receptor Expression:

-

Oocyte Harvesting: Stage V-VI oocytes are surgically removed from adult female Xenopus laevis frogs. The ovarian lobes are dissected, and individual oocytes are separated by enzymatic digestion with collagenase.

-

cRNA Injection: Oocytes are injected with a solution containing the cRNAs encoding the subunits of the desired receptor (e.g., human α1, β2, and γ2L for the GABAa receptor, or α1 for the glycine receptor).

-

Incubation: Injected oocytes are incubated in Barth's solution at 18°C for 2-7 days to allow for receptor expression in the oocyte membrane.

2. Two-Electrode Voltage-Clamp Recording:

-

Oocyte Placement: An oocyte is placed in a recording chamber and continuously perfused with frog Ringer's solution.

-

Electrode Impalement: Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

Voltage Clamping: The oocyte membrane potential is clamped at a holding potential of -60 mV using a voltage-clamp amplifier.

-

Drug Application: Solutions containing the agonist (GABA or glycine) and the modulator (this compound) are applied to the oocyte via the perfusion system.

-

Data Acquisition: The currents elicited by the application of the agonist in the presence and absence of the modulator are recorded and digitized for analysis.

3. Data Analysis:

-

Concentration-Response Curves: The peak amplitude of the agonist-evoked current is measured at various concentrations of the modulator. These data are then plotted to generate concentration-response curves.

-

EC50 and Maximal Enhancement Calculation: The concentration-response curves are fitted with a logistic equation to determine the EC50 (the concentration of the modulator that produces 50% of the maximal effect) and the maximal enhancement of the agonist-evoked current.

References

- 1. The interaction of anaesthetic steroids with recombinant glycine and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycine receptors: Structure, function, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Open Access) The interaction of anaesthetic steroids with recombinant glycine and GABAA receptors (2004) | C.J. Weir | 90 Citations [scispace.com]

Org20599's Positive Allosteric Modulatory Effects on Glycine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacological effects of the synthetic aminosteroid Org20599 on glycine receptors (GlyRs). This compound has been identified as a positive allosteric modulator of GlyRs, enhancing the function of these critical inhibitory receptors in the central nervous system. This document synthesizes the available quantitative data, outlines the experimental methodologies used for its characterization, and provides visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Data Presentation

The positive allosteric modulatory effects of this compound on glycine receptors have been quantified using electrophysiological techniques. The key parameters from the foundational study by Weir et al. (2004) are summarized in the tables below. These experiments were performed on recombinant human α1 glycine receptors expressed in Xenopus laevis oocytes.

Table 1: Potency and Efficacy of this compound at α1 Glycine Receptors [1]

| Compound | EC50 (μM) | Maximal Enhancement (% of Control) |

| This compound | 22.9 | 525 |

EC50: The concentration of this compound that produces 50% of its maximal potentiation of the glycine-evoked current. Maximal Enhancement: The highest percentage increase in the glycine-evoked current amplitude in the presence of a saturating concentration of this compound, relative to the current evoked by glycine alone.

Experimental Protocols

The characterization of this compound's effect on glycine receptors was primarily achieved through two-electrode voltage-clamp electrophysiology on recombinant receptors expressed in Xenopus laevis oocytes.

Recombinant Glycine Receptor Expression in Xenopus laevis Oocytes

A standard method for expressing ion channels for pharmacological characterization involves the injection of complementary RNA (cRNA) encoding the receptor subunits into Xenopus laevis oocytes.

Protocol:

-

Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary. The ovarian lobes are transferred to a calcium-free OR-2 solution.

-

Defolliculation: The ovarian tissue is treated with collagenase in OR-2 solution to enzymatically remove the follicular cell layer surrounding the oocytes.

-

cRNA Preparation: The cDNA encoding the human glycine receptor α1 subunit is linearized, and cRNA is synthesized in vitro using a commercially available transcription kit.

-

cRNA Injection: Stage V-VI oocytes are selected and injected with approximately 50 nl of the α1 glycine receptor cRNA solution using a microinjection pipette.

-

Incubation: The injected oocytes are incubated in Barth's solution supplemented with antibiotics at 18°C for 2-7 days to allow for receptor expression in the oocyte membrane.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to measure the ion flow across the membrane of large cells like oocytes while controlling the membrane potential.

Protocol:

-

Oocyte Placement: An oocyte expressing glycine receptors is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).

-

Electrode Impalement: The oocyte is impaled with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a predetermined holding potential (typically -60 mV).

-

Agonist and Modulator Application: A baseline is established by perfusing the oocyte with the saline solution. Glycine, at a concentration that elicits a submaximal response (e.g., EC10-EC20), is then applied to evoke a control current. To assess the modulatory effect of this compound, the compound is co-applied with glycine, and the change in current amplitude is measured.

-

Data Acquisition and Analysis: The currents are recorded and digitized. The potentiation by this compound is calculated as the percentage increase in the current amplitude in the presence of the modulator compared to the control glycine response. Concentration-response curves are generated by applying a range of this compound concentrations, and the EC50 and maximal enhancement are determined by fitting the data to a sigmoidal function.

Mandatory Visualizations

Signaling Pathway of this compound at the Glycine Receptor

The following diagram illustrates the positive allosteric modulation of a glycine receptor by this compound.

Experimental Workflow for Characterizing this compound

This diagram outlines the key steps in the experimental process used to determine the effect of this compound on glycine receptors.

Logical Relationship: Structure-Activity Insight

The study by Weir et al. (2004) also investigated other anesthetic steroids, providing insight into the structure-activity relationship for glycine receptor modulation. The following diagram illustrates a simplified logical relationship based on their findings.

References

An In-depth Technical Guide on the Anesthetic Properties of the Steroid Org 20599

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 20599 is a synthetic aminosteroid that has demonstrated potent anesthetic properties. This technical guide provides a comprehensive overview of the core anesthetic characteristics of Org 20599, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The primary mechanism of action for Org 20599 is the positive allosteric modulation and direct agonism of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. This guide summarizes key quantitative data from preclinical studies and provides the methodologies for the pivotal experiments that have characterized the anesthetic profile of this compound. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular and procedural aspects of Org 20599 research.

Introduction

Org 20599, chemically known as (2β,3α,5α)-21-chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one, is a water-soluble steroid developed as a potential intravenous anesthetic agent.[1] Its anesthetic effects are primarily attributed to its interaction with the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission.[1][2] By enhancing the action of GABA, the endogenous ligand, Org 20599 and other neuroactive steroids induce a state of sedation and anesthesia.[1][3] This document serves as a technical resource for researchers and professionals in drug development, providing detailed information on the anesthetic properties of Org 20599.

Mechanism of Action

The principal mechanism through which Org 20599 exerts its anesthetic effects is the positive allosteric modulation of the GABA-A receptor.[1][2] At higher concentrations, it can also act as a direct agonist of the receptor.[2] This interaction leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.

GABA-A Receptor Modulation

Org 20599 binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding enhances the affinity of GABA for its receptor and increases the frequency and duration of chloride channel opening in the presence of GABA.[1] This potentiation of GABAergic inhibition is the hallmark of its anesthetic action.

Direct Agonism

At concentrations higher than those required for positive allosteric modulation, Org 20599 can directly activate the GABA-A receptor in the absence of GABA, although this effect is generally less pronounced than its modulatory action.[2]

Interaction with Glycine Receptors

In addition to its effects on GABA-A receptors, Org 20599 has also been shown to be a positive allosteric modulator of glycine receptors, another important class of inhibitory ligand-gated ion channels in the central nervous system.[2] However, its potency at glycine receptors is significantly lower than at GABA-A receptors.[2]

Quantitative Pharmacological Data

The anesthetic and receptor-modulating properties of Org 20599 have been quantified in several preclinical studies. The following tables summarize the key quantitative data.

| Parameter | Value | Receptor/System | Reference |

| EC₅₀ (GABA-A Receptor Modulation) | 1.1 µM | Recombinant human α1β2γ2L GABA-A receptors | [2] |

| EC₅₀ (Glycine Receptor Modulation) | 22.9 µM | Recombinant human α1 glycine receptors | [2] |

Table 1: Receptor Modulation Potency of Org 20599

| Anesthetic Agent | Relative Potency (Loss of Righting Reflex in Mice) |

| 5α-pregnan-3α-ol-20-one | > Org 20599 |

| Org 20599 | Comparable to Alphaxalone |

| Alphaxalone | Comparable to Org 20599 |

| Propofol | < Org 20599 |

| Thiopentone | < Org 20599 |

| Pentobarbitone | < Org 20599 |

Table 2: In Vivo Anesthetic Potency of Org 20599 and Reference Agents[1]

| Anesthetic Agent | Order of Potency for Displacement of [³⁵S]-TBPS Binding |

| 5α-pregnan-3α-ol-20-one | 1 |

| Org 20599 | 2 |

| Alphaxalone | 3 |

| Propofol | 4 |

| Thiopentone | 5 |

| Pentobarbitone | 6 |

Table 3: Potency in Displacing [³⁵S]-t-Butylbicyclophosphorothionate (TBPS) from GABA-A Receptors[1]

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to characterize the anesthetic properties of Org 20599.

In Vivo Anesthetic Potency Assessment (Loss of Righting Reflex in Mice)

This protocol, as described by Hill-Venning et al. (1996), is used to determine the anesthetic potency of intravenously administered compounds.

-

Animal Model: Male albino mice (e.g., CFLP strain), weighing between 18-22 g, are used.

-

Drug Administration: Org 20599 and reference anesthetics are dissolved in an appropriate vehicle (e.g., 0.9% saline) and administered intravenously via a lateral tail vein.

-

Assessment of Anesthesia: Anesthesia is defined as the loss of the righting reflex. Immediately after injection, the mouse is placed on its back. The inability of the mouse to right itself within a specified time (e.g., 10 seconds) is considered a positive response.

-

Dose-Response Analysis: Groups of mice receive different doses of the anesthetic agent. The percentage of mice in each group exhibiting loss of the righting reflex is recorded.

-

Data Analysis: The dose-response data is used to calculate the ED₅₀ value (the dose required to produce the anesthetic effect in 50% of the animals) for each compound.

[³⁵S]-t-Butylbicyclophosphorothionate ([³⁵S]-TBPS) Binding Assay

This radioligand binding assay, based on the methods of Hill-Venning et al. (1996), is used to assess the interaction of compounds with the convulsant binding site on the GABA-A receptor ionophore.

-

Membrane Preparation: Whole rat brains (minus cerebellum and pons/medulla) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances. The final pellet is resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of [³⁵S]-TBPS and varying concentrations of the test compound (e.g., Org 20599) in a final volume of assay buffer.

-

Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound [³⁵S]-TBPS, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³⁵S]-TBPS (IC₅₀) is determined. Non-specific binding is determined in the presence of a high concentration of a known displacer (e.g., picrotoxin).

Electrophysiological Recording in Xenopus laevis Oocytes

This protocol, as detailed by Weir et al. (2004), is used to study the effects of Org 20599 on recombinant GABA-A and glycine receptors expressed in Xenopus laevis oocytes.

-

Oocyte Preparation: Oocytes are surgically removed from mature female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the desired receptor (e.g., human α1, β2, and γ2L for the GABA-A receptor, or human α1 for the glycine receptor).

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Two-Electrode Voltage-Clamp Recording: An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution. The oocyte is impaled with two microelectrodes, one for voltage recording and one for current injection. The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Drug Application: The agonist (GABA or glycine) is applied to the oocyte to evoke a current. Once a stable baseline response is established, the agonist is co-applied with varying concentrations of Org 20599.

-

Data Acquisition and Analysis: The changes in the agonist-evoked current in the presence of Org 20599 are recorded. The concentration-response data is then used to determine the EC₅₀ (the concentration of Org 20599 that produces 50% of the maximal potentiation) and the maximal enhancement of the agonist-evoked current.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Org 20599 at the GABA-A Receptor

Caption: Org 20599 enhances GABA-A receptor activity, leading to anesthesia.

Experimental Workflow for In Vivo Anesthetic Potency

Caption: Workflow for determining the in vivo anesthetic potency of Org 20599.

Experimental Workflow for [³⁵S]-TBPS Binding Assay

References

- 1. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The interaction of anaesthetic steroids with recombinant glycine and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Weir CJ et al. (2004), The interaction of anaesthetic steroids with re... - Paper [xenbase.org]

Foundational Research on Org20599: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action

Org20599 primarily exerts its effects as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] At higher concentrations, it can also act as a direct agonist of the GABAA receptor.[1][2] Additionally, this compound has been shown to be a positive modulator of glycine receptors, which also play a role in inhibitory neurotransmission.[2][4] This dual action on two key inhibitory receptors contributes to its profound anesthetic and sedative effects.

The interaction of this compound with the GABAA receptor leads to an enhancement of the receptor's response to GABA, resulting in an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a state of neuronal inhibition.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from foundational studies on this compound, providing a comparative overview of its potency and efficacy at its primary molecular targets.

| Parameter | Receptor | Value | Reference |

| EC50 (Agonist Activity) | GABAA Receptor | 1.1 μM | [2] |

| EC50 (Modulatory Activity) | Glycine Receptor | 22.9 μM | [2] |

Table 1: In Vitro Potency of this compound

| Assay | Species | Endpoint | Key Findings | Reference |

| Loss of Righting Reflex | Mice | Anesthetic Potency | Rapid onset, short duration of anesthesia. Potency comparable to alphaxalone. | [1] |

| [35S]-TBPS Binding Assay | Rat Brain Membranes | Allosteric Modulation of GABAA Receptor | Potently displaced TBPS, indicating interaction with the channel pore. | [1] |

| Two-Electrode Voltage Clamp | Xenopus Oocytes expressing human α1β2γ2L GABAA receptors | Potentiation of GABA-evoked currents | Concentration-dependent and reversible potentiation of GABAergic currents. | [1] |

Table 2: Summary of Key Preclinical Findings

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vivo Anesthetic Potency: Loss of Righting Reflex in Mice

This assay is a standard method for assessing the anesthetic potency of a compound in small rodents.

-

Animal Model: Male albino mice are typically used.

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered intravenously (i.v.) via a tail vein. A range of doses is tested to determine the dose-response relationship.

-

Assessment of Anesthesia: Immediately after injection, the mouse is placed on its back. The "loss of righting reflex" is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time, typically 30 to 60 seconds.[5][6][7]

-

Duration of Action: The time from the loss of the righting reflex until its return is recorded as the duration of anesthesia.

-

Data Analysis: The dose required to induce loss of righting reflex in 50% of the animals (ED50) is calculated to determine the anesthetic potency.

In Vitro GABAA Receptor Modulation: [35S]-t-Butylbicyclophosphorothionate (TBPS) Binding Assay

This radioligand binding assay is used to assess the interaction of a compound with the ion channel pore of the GABAA receptor.

-

Preparation of Membranes: Crude synaptic membranes are prepared from whole rat brains.

-

Binding Assay: The membranes are incubated with a fixed concentration of [35S]-TBPS and varying concentrations of the test compound (this compound).

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing bound [35S]-TBPS, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [35S]-TBPS (IC50) is determined. This provides an indirect measure of the compound's affinity for the TBPS binding site within the GABAA receptor channel.

Electrophysiological Analysis of GABAA Receptor Function: Two-Electrode Voltage Clamp in Xenopus Oocytes

This technique allows for the direct measurement of ion channel function in a controlled in vitro system.

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired subunits of the human GABAA receptor (e.g., α1, β2, γ2L).

-

Electrophysiological Recording: After a period of protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

-

Drug Application: GABA is applied to the oocyte to evoke an inward chloride current. The test compound (this compound) is then co-applied with GABA to assess its modulatory effect on the GABA-evoked current.

-

Data Analysis: The potentiation of the GABA-evoked current by the test compound is quantified. The concentration of the compound that produces 50% of the maximal potentiation (EC50) is calculated.

Visualizations

Signaling Pathway of this compound at the GABAA Receptor

Caption: this compound's modulatory action on the GABAA receptor signaling pathway.

Experimental Workflow for In Vivo Anesthetic Potency Assessment

Caption: Workflow for determining the in vivo anesthetic potency of this compound.

Logical Relationship of this compound's Dual Receptor Modulation

Caption: Logical flow of this compound's dual modulation leading to anesthesia.

References

- 1. The anaesthetic action and modulation of GABAA receptor activity by the novel water-soluble aminosteroid Org 20599 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. Org 20599 | CAS 156685-94-8 | this compound | Tocris Bioscience [tocris.com]

- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 6. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Loss of Righting Reflex to Assess Susceptibility to Carbon Dioxide Gas in Three Mouse Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Org20599 Protocol for In Vivo Mouse Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org20599 is a synthetic, water-soluble aminosteroid that acts as a potent and short-acting intravenous anesthetic agent.[1] Its mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, and at higher concentrations, it can act as a direct agonist.[1] Additionally, this compound demonstrates positive modulation of glycine receptors. In preclinical in vivo studies involving mice, this compound has been shown to induce a rapid onset of hypnosis and a loss of the righting reflex, making it a subject of interest for anesthetic research.[1] Its anesthetic potency is reported to be comparable to other steroid anesthetics like alphaxalone and greater than that of commonly used agents such as propofol and thiopentone.[1]

These application notes provide detailed protocols for the in vivo use of this compound in mouse studies, focusing on anesthetic induction. The information is intended to guide researchers in designing and executing experiments to evaluate the anesthetic and neuropharmacological properties of this compound.

Data Presentation

Anesthetic Potency of this compound in Rodents

| Compound | Species | Endpoint | Potency (KPD or ED50) | Reference |

| This compound | Rat | EEG Effect | 221 ± 83 ng/mL (KPD) | Visser et al., 2002 |

| This compound | Mouse | Loss of Righting Reflex | Comparable to alphaxalone; more potent than propofol, thiopentone, pentobarbitone | Hill-Venning et al., 1996[1] |

Experimental Protocols

Protocol 1: Determination of Anesthetic Efficacy (Loss of Righting Reflex)

This protocol outlines the procedure to assess the anesthetic efficacy of this compound in mice by determining the dose required to induce the loss of the righting reflex (LORR).

Materials:

-

This compound

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Mouse strain (e.g., CD-1, C57BL/6)

-

Warming pad

-

Animal scale

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Restraining device (optional, for conscious tail vein injections)

-

Timer

Procedure:

-

Animal Preparation:

-

Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment.

-

Weigh each mouse immediately before dosing to ensure accurate dose calculation.

-

To facilitate intravenous injection, warm the mouse's tail to induce vasodilation. This can be achieved by placing the cage under a warming lamp for 5-10 minutes or immersing the tail in warm water (38-40°C) for 1-2 minutes.

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound in a suitable vehicle. The compound is water-soluble.

-

Administer this compound intravenously (IV) via the lateral tail vein. The injection should be given as a bolus over a period of 1-2 seconds.

-

A dose-response study should be conducted to determine the ED50 (the dose at which 50% of the animals lose their righting reflex). A suggested starting dose range can be extrapolated from its potency relative to other anesthetics.

-

-

Assessment of Loss of Righting Reflex (LORR):

-

Immediately after injection, place the mouse in a supine position (on its back).

-

The righting reflex is considered lost if the mouse is unable to right itself (return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds).

-

Record the presence or absence of the righting reflex for each mouse at each dose level.

-

Also record the time to onset of LORR and the duration of LORR (time from loss to regain of the righting reflex).

-

-

Post-Procedure Monitoring:

-

Place mice that have lost their righting reflex in a clean, warm cage and monitor them until they have fully recovered.

-

Ensure animals have easy access to food and water upon recovery.

-

Protocol 2: General Anesthesia for Minor Procedures

This protocol describes the use of this compound to induce short-term general anesthesia for minor, non-painful procedures in mice.

Materials:

-

Same as Protocol 1

-

Ophthalmic ointment

Procedure:

-

Anesthetic Induction:

-

Follow the animal and drug preparation steps as outlined in Protocol 1.

-

Administer a predetermined effective dose of this compound (e.g., a dose known to induce LORR in >95% of animals) intravenously.

-

Once the mouse is anesthetized, apply ophthalmic ointment to both eyes to prevent corneal drying.

-

-

Monitoring Anesthetic Depth:

-

Confirm the absence of the righting reflex.

-

Assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (pinching the toe).

-

Monitor the respiratory rate throughout the procedure.

-

-

Recovery:

-

Place the mouse on a warming pad in a clean cage for recovery.

-

Monitor the animal until it is fully ambulatory.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the GABAA Receptor

This compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by binding to an allosteric site on the GABAA receptor. This increases the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability, resulting in sedation and anesthesia.

Caption: this compound enhances GABAA receptor-mediated inhibition.

Signaling Pathway of this compound at the Glycine Receptor

Similar to its action on GABAA receptors, this compound positively modulates glycine receptors, which are also ligand-gated chloride channels. This enhances the inhibitory effects of glycine, particularly in the spinal cord and brainstem.

References

Application Notes and Protocols for Whole-Cell Patch Clamp Recording with Org20599

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the effects of Org20599 on GABAA and glycine receptors using the whole-cell patch clamp technique. This compound is a neuroactive steroid that acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of GABAA receptors. It also potentiates glycine receptor activity.

Pharmacological Profile of this compound

This compound exhibits a dual action on two major inhibitory neurotransmitter receptors in the central nervous system. Its primary target is the GABAA receptor, where it enhances the action of GABA and can directly activate the receptor channel at higher concentrations. Additionally, this compound modulates glycine receptors, which are crucial for inhibitory neurotransmission, particularly in the brainstem and spinal cord.

Table 1: Pharmacological Properties of this compound

| Parameter | Receptor | Value | Reference |

| EC50 (Positive Allosteric Modulation) | GABAA Receptor | 1.1 µM | [1][2][3] |

| EC50 (Positive Allosteric Modulation) | Glycine Receptor | 22.9 µM | [1][2] |

| Action | GABAA Receptor | Positive Allosteric Modulator & Direct Agonist | [1][2][4] |

| Action | Glycine Receptor | Positive Allosteric Modulator | [1][2] |

Experimental Protocols

The following are representative whole-cell voltage-clamp protocols for studying the effects of this compound on recombinant GABAA or glycine receptors expressed in a mammalian cell line (e.g., HEK293 cells) or on native receptors in cultured neurons.

Protocol 1: Characterization of this compound Effects on GABAA Receptors

This protocol is designed to measure the potentiation of GABA-evoked currents by this compound and to assess its direct agonist activity.

Cell Preparation:

-

Culture HEK293 cells stably or transiently expressing the desired GABAA receptor subunits (e.g., α1β2γ2).

-

Plate the cells onto glass coverslips 24-48 hours before the recording session.

-

For neuronal cultures, plate primary neurons on coated coverslips and allow them to mature for a sufficient period (e.g., 7-14 days in vitro).

Solutions:

Table 2: Recording Solutions for GABAA Receptor Experiments

| Solution | Component | Concentration (mM) |

| External Solution | NaCl | 137 |

| KCl | 5 | |

| CaCl2 | 2 | |

| MgCl2 | 1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH | 7.4 (with NaOH) | |

| Osmolarity | ~310 mOsm | |

| Internal Solution | CsCl | 140 |

| MgCl2 | 2 | |

| EGTA | 10 | |

| HEPES | 10 | |

| ATP-Mg | 2 | |

| GTP-Na | 0.3 | |

| pH | 7.2 (with CsOH) | |

| Osmolarity | ~290 mOsm |

Whole-Cell Recording Procedure:

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a target cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

To assess positive allosteric modulation:

-

Apply a low concentration of GABA (e.g., EC5-10, typically 1-3 µM) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 0.1 µM to 30 µM).

-

Wash with external solution between applications.

-

-

To assess direct agonism:

-

Apply increasing concentrations of this compound alone (e.g., 1 µM to 100 µM) in the absence of GABA.

-

Record the elicited currents.

-

Protocol 2: Characterization of this compound Effects on Glycine Receptors

This protocol is designed to measure the potentiation of glycine-evoked currents by this compound.

Cell Preparation:

-

Culture HEK293 cells stably or transiently expressing the desired glycine receptor subunits (e.g., α1).

-

Follow the same plating and culture procedures as for the GABAA receptor experiments.

Solutions:

The same external and internal solutions as described in Table 2 can be used for glycine receptor recordings.

Whole-Cell Recording Procedure:

-

Follow steps 1-6 of the whole-cell recording procedure for GABAA receptors.

-

To assess positive allosteric modulation:

-

Apply a low concentration of glycine (e.g., EC5-10, typically 10-30 µM) to elicit a baseline current.

-

Co-apply the same concentration of glycine with varying concentrations of this compound (e.g., 1 µM to 100 µM).

-

Wash with external solution between applications.

-

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound at GABAA and glycine receptors.

Experimental Workflow

Caption: Workflow for whole-cell patch clamp experiments with this compound.

References

- 1. Single-Channel Recording of Glycine Receptors in Human Embryonic Kidney (HEK) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of homomeric alpha1 glycine receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moleculardevices.com [moleculardevices.com]

Application Note: Characterizing the Dose-Response of Org20599 in Primary Hippocampal Neurons

Audience: Researchers, scientists, and drug development professionals.

Introduction

Org20599 is a synthetic, water-soluble aminosteroid that functions as a potent modulator of the GABA-A receptor.[1] It exhibits a dual mechanism of action, acting as a positive allosteric modulator (PAM) at lower concentrations and as a direct agonist at higher concentrations.[1][2][3] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation is a key target for therapeutic agents aimed at treating conditions such as anxiety, epilepsy, and insomnia, as well as for anesthetic applications.[1][4][5]

Hippocampal neurons are crucial for learning and memory and are often used in neuropharmacological studies.[6] Understanding the dose-response relationship of compounds like this compound in these neurons is essential for determining therapeutic windows and potential side effects. This document provides detailed protocols for culturing primary hippocampal neurons and for characterizing the electrophysiological and intracellular calcium responses to this compound to establish a dose-response curve.

Mechanism of Action

This compound enhances the function of GABA-A receptors. As a positive allosteric modulator, it binds to a site on the receptor distinct from the GABA binding site, increasing the receptor's affinity for GABA or the efficacy of GABA-induced chloride channel opening.[1][5] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and consequently, neuronal inhibition. At higher concentrations, this compound can directly activate the GABA-A receptor in the absence of GABA.[1][2] The reported EC50 for its modulatory effect is 1.1 μM.[2][3]

References

- 1. The anaesthetic action and modulation of GABAA receptor activity by the novel water-soluble aminosteroid Org 20599 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. Org-20599 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. Culturing hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Org20599 in the Xenopus Oocyte Expression System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Xenopus laevis oocyte expression system is a robust and versatile platform for the functional characterization of ion channels and receptors. Its large size facilitates the microinjection of complementary RNA (cRNA) and subsequent electrophysiological recordings, making it an ideal system for studying the pharmacological properties of novel compounds. This document provides detailed application notes and protocols for the use of Org20599, a synthetic neuroactive steroid, in Xenopus oocytes expressing Gamma-Aminobutyric Acid type A (GABA-A) and glycine receptors.

This compound acts as a positive allosteric modulator and a direct agonist at GABA-A receptors and as a positive modulator of glycine receptors.[1] These application notes will guide researchers in characterizing the effects of this compound on these receptors, providing a framework for dose-response analysis and comparative pharmacology.

Mechanism of Action of this compound

This compound is a synthetic aminosteroid that modulates the function of GABA-A and glycine receptors, both of which are ligand-gated ion channels crucial for inhibitory neurotransmission in the central nervous system.

-

GABA-A Receptors: this compound potentiates the effect of GABA at GABA-A receptors, increasing the chloride current elicited by the agonist. At higher concentrations, this compound can directly activate the receptor in the absence of GABA.[1][2] The EC50 for its direct agonist effect on GABA-A receptors is approximately 1.1 μM.[3][4][5]

-

Glycine Receptors: this compound also displays positive allosteric modulation of glycine receptors, though with a lower potency than for GABA-A receptors.[1] The EC50 for its modulatory effect on glycine receptors is approximately 22.9 μM.[1]

The following diagram illustrates the signaling pathway of GABA-A receptor modulation by this compound.